molecular formula C7H9NO3S2 B1452959 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide CAS No. 1030431-29-8

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

Cat. No. B1452959
CAS RN: 1030431-29-8
M. Wt: 219.3 g/mol
InChI Key: ZGUQGHZTQDUGBD-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide (MDT) is a heterocyclic compound that is found in several plant species, including the common garden plant, the daisy. MDT is a naturally occurring compound that has a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. MDT has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential therapeutic effects. Its structural similarity to other thiazine dioxides suggests it could be useful in the development of new medications. For example, thiazine dioxides have been studied as K-ATP channel openers which can have applications in treating conditions like hypertension and diabetes .

Agriculture

The agricultural sector investigates the use of thiazine dioxides in the development of fungicides . Compounds like 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide could be key in designing novel strobilurins, which are a class of fungicides that inhibit mitochondrial respiration in fungi, thereby protecting crops from fungal diseases .

Biochemistry

Biochemists may be interested in the compound’s role as an enzyme inhibitor . Similar sulfur-containing heterocycles have been used to inhibit enzymes like carbonic anhydrase, which has implications in managing conditions like glaucoma .

properties

IUPAC Name

2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUQGHZTQDUGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(S1(=O)=O)C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 2
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 3
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 5
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 6
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

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